HBED
概要
説明
N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid, commonly known as HBED, is a synthetic hexadentate ligand. It forms a 1:1 complex with iron, exhibiting high affinity and selectivity. This compound has been studied as a potential alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .
科学的研究の応用
Chemistry
HBED is widely used in coordination chemistry for the study of metal-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating the properties of metal chelates .
Biology
In biological research, this compound is used as an iron chelator to study iron metabolism and its role in various biological processes. It has been shown to effectively reduce iron levels in cells and tissues .
Medicine
This compound has potential therapeutic applications in the treatment of iron overload disorders such as thalassemia and hemochromatosis. It is also being investigated as an adjunct therapy for bacterial infections, where it enhances the efficacy of antibiotics by depriving bacteria of essential iron .
Industry
In industrial applications, this compound is used in the formulation of radiopharmaceuticals for imaging and diagnostic purposes. Its ability to chelate metal ions such as gallium makes it useful in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
作用機序
Target of Action
HBED, also known as CHEL II or N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid, is a hexadentate ligand that forms a 1:1 complex with iron . It is primarily used as a chelating agent, with high binding affinities for a variety of metal ions . In the field of radiopharmaceuticals, this compound has been used to bind to the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells .
Mode of Action
This compound interacts with its targets by forming stable complexes. In the case of PSMA, the replacement of a common radiometal chelator, DOTA, with this compound was shown to dramatically improve the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer . This suggests that this compound contributes intrinsically to the PSMA binding of the Glu-urea-Lys(Ahx) pharmacophore .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its chelating properties. For instance, in the context of iron overload treatment, this compound forms a complex with iron, reducing its availability and thus mitigating the harmful effects of excess iron . In the context of radiopharmaceuticals, this compound contributes to the binding of PSMA inhibitors, thereby enhancing the detection of prostate cancer lesions .
Pharmacokinetics
The stability of the this compound-metal complex might also affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a chelating agent. In iron overload treatment, the formation of an this compound-iron complex can help reduce the harmful effects of excess iron . In radiopharmaceutical applications, this compound contributes to the binding of PSMA inhibitors, enhancing the detection of prostate cancer lesions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially compete with the intended target ion for binding to this compound. Additionally, factors such as pH and temperature could affect the stability of the this compound-metal complex .
生化学分析
Biochemical Properties
HBED plays a significant role in biochemical reactions, particularly in the context of iron chelation . It has been shown to interact with iron, forming a 1:1 complex with high affinity and selectivity . This interaction with iron is crucial in the context of iron overload disorders, where this compound can help regulate iron levels within the body .
Cellular Effects
The effects of this compound on cells are primarily related to its iron-chelating properties. By binding to iron, this compound can influence various cellular processes. For instance, it has been shown to increase urinary iron excretion in animal models, suggesting its potential role in managing iron overload conditions . Moreover, this compound has been found to have antibacterial properties, potentially due to its ability to deprive bacteria of essential metal ions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong binding interactions with metal ions. It forms a complex with iron, effectively sequestering the metal and preventing it from participating in harmful redox reactions . This mechanism is particularly important in conditions of iron overload, where excess iron can lead to the production of harmful reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound is about twice as efficient as deferoxamine in producing iron excretion in animal models . This suggests that this compound may have a more prolonged effect on iron levels compared to other chelators.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that subcutaneous injections of this compound at varying doses resulted in different levels of iron excretion in monkeys
Metabolic Pathways
This compound is involved in the metabolic pathway of iron homeostasis. By binding to iron, it can influence the distribution and availability of this essential metal within the body
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of HBED involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
HBED undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to modify the hydroxyl or carboxyl groups.
Major Products Formed
類似化合物との比較
Similar Compounds
Deferoxamine: A naturally occurring iron chelator used in the treatment of iron overload.
Deferiprone: Another iron chelator used clinically, which has a different binding affinity and selectivity for iron compared to HBED.
Uniqueness of this compound
This compound’s synthetic origin allows for greater control over its purity and consistency compared to deferoxamine. Additionally, this compound has been shown to be more efficient in promoting iron excretion in preclinical studies, making it a promising alternative for the treatment of iron overload disorders .
生物活性
HBED is a synthetic iron chelator that has garnered attention for its potential applications in treating iron overload disorders. This compound is particularly relevant in veterinary medicine, especially for species like the black rhinoceros, and in various biomedical imaging applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its efficacy, safety, and role in various therapeutic contexts.
This compound is characterized by its ability to form stable complexes with iron ions, which is crucial for its function as an iron chelator. The stability constant () for the binding of Fe(III) to this compound is reported to be exceptionally high, indicating strong affinity and low dissociation rates under physiological conditions .
The primary mechanism by which this compound exerts its biological effects involves the chelation of free iron ions in the body. By binding these ions, this compound prevents them from participating in harmful reactions that can lead to oxidative stress and cellular damage. This property makes it particularly useful in conditions associated with iron overload, such as thalassemia and hemochromatosis.
Iron Chelation Therapy
A significant study evaluated the safety and efficacy of oral this compound in horses, which serve as a model for black rhinoceroses. The study found that administration of this compound at a dose of 50 mg/kg body weight for eight days significantly increased urinary iron excretion without adversely affecting blood chemistry or overall health . This suggests that this compound can effectively reduce iron overload while maintaining safety profiles.
Imaging Applications
This compound has also been explored as a contrast agent in magnetic resonance imaging (MRI). The Fe-HBED complex has shown promise due to its lower serum protein binding and higher relaxivity compared to traditional contrast agents . This characteristic allows for clearer imaging of liver tissues, making it a potential alternative to gadolinium-based contrast agents.
Study on Thalassemia Patients
In a clinical trial involving patients with thalassemia major, orally administered this compound resulted in enhanced iron excretion across all participants . The study highlighted the compound's potential as an effective treatment option for managing iron overload in chronic blood transfusion scenarios.
Preclinical Studies on Imaging
Research has demonstrated that modifications to the this compound structure can enhance its imaging capabilities. For instance, the development of this compound-CC (a conjugate used in PET imaging) showed improved stability and efficacy when compared to other chelators like DOTA . These findings indicate that structural modifications can significantly impact the biological activity and application of this compound derivatives.
Safety Profile
The safety profile of this compound has been assessed through various studies. In equine models, no significant adverse effects were noted following treatment with this compound, affirming its safety for use in animals . Additionally, studies involving gallium complexes have indicated that similar chelation strategies can be employed without inducing toxicity .
Comparative Analysis of Chelators
Chelator | Stability Constant (log K) | Serum Protein Binding | Application |
---|---|---|---|
This compound | 39.7 | Moderate | Iron overload treatment |
DOTA | Lower than this compound | High | General MRI contrast |
NOTA | Lower than this compound | High | Tumor imaging |
特性
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVVLWKPGIYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189556 | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-29-9 | |
Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。